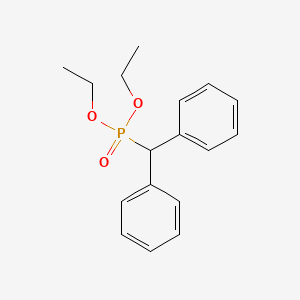

Diethyl benzhydrylphosphonate

Description

Overview of Phosphonate (B1237965) Compound Classes in Chemical Research

Phosphonates are esters of phosphonic acid and have the general formula RP(=O)(OR')₂. wikipedia.orgunacademy.com They are part of the larger family of organophosphorus compounds, which are classified based on the oxidation state of phosphorus and the nature of the substituents attached to it. wikipedia.org The primary classes are derivatives of phosphorus(V) and phosphorus(III). wikipedia.org

Phosphonates, along with phosphinates (R₂P(=O)(OR')), are distinguished by the presence of one or two direct P-C bonds, respectively. wikipedia.org This feature makes them true organophosphorus compounds, in contrast to phosphate (B84403) esters (P(=O)(OR)₃), which lack a P-C bond and are technically esters of phosphoric acid. wikipedia.orgwikipedia.org

The synthesis of phosphonates can be achieved through various methods, including the Michaelis-Arbuzov reaction, where a trialkyl phosphite (B83602) reacts with an alkyl halide. wikipedia.orgyoutube.com Another significant reaction is the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate-stabilized carbanions for the synthesis of alkenes. wikipedia.orgwikipedia.org This reaction is a valuable tool in organic synthesis due to its high stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.orgalfa-chemistry.com

Diethyl Benzhydrylphosphonate within the Context of Phosphonate Reagents

This compound is a specific organophosphonate compound with the chemical formula C₁₇H₂₁O₃P. It features a diphenylmethyl (benzhydryl) group attached to the phosphorus atom of a diethyl phosphonate moiety. This compound serves as a reagent in organic synthesis, particularly in reactions that leverage the reactivity of the phosphonate group.

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₂₁O₃P |

| Molar Mass | 304.32 g/mol |

| Appearance | White solid |

| Melting Point | 39-40 °C |

| Boiling Point | 184-188 °C (at 4 Torr) |

| Density | 1.1287 g/cm³ |

| Refractive Index | 1.532 |

| Data sourced from ChemBK |

The synthesis of this compound and its derivatives can be accomplished through several routes. For instance, diethyl benzylphosphonate derivatives have been synthesized via palladium-catalyzed cross-coupling reactions. researchgate.net The Horner-Wadsworth-Emmons reaction is a key application for phosphonates like this compound. In this reaction, the phosphonate is first deprotonated with a base to form a nucleophilic carbanion. wikipedia.orgyoutube.com This carbanion then reacts with an aldehyde or ketone to form an alkene, with the diphenylmethyl group being incorporated into the final product. wikipedia.org The reaction mechanism proceeds through an oxaphosphetane intermediate, and the elimination of a water-soluble dialkyl phosphate byproduct simplifies product purification. wikipedia.orgalfa-chemistry.com

Broader Impact of Organophosphonates in Diverse Scientific Disciplines

The significance of organophosphonates extends far beyond their role as reagents in organic synthesis. Their unique chemical and physical properties have led to their use in a wide array of scientific and industrial fields. frontiersin.orgmdpi.com

In medicinal chemistry , organophosphonates are found in a variety of biologically active compounds. rsc.org For example, bisphosphonates are a class of drugs used to treat osteoporosis. wikipedia.org Some organophosphonates exhibit antimicrobial properties, and research is ongoing to develop new antibacterial agents based on phosphonate structures. nih.gov The stable C-P bond is a key feature in the design of these therapeutic agents. nih.gov

In agriculture , organophosphonates are widely used as herbicides and insecticides. wikipedia.orgunacademy.com Glyphosate, a well-known herbicide, is a phosphonate derivative of the amino acid glycine. wikipedia.org Glufosinate is another commercially important herbicide from this class. wikipedia.org The use of organophosphorus compounds in pest control is often seen as an alternative to chlorinated hydrocarbons. wikipedia.org

In materials science , organophosphorus compounds, including phosphonates, are utilized as flame retardants, plasticizers, and additives for lubricants. frontiersin.orgwikipedia.org Their effectiveness as flame retardants is a significant application, offering an alternative to halogenated compounds. wikipedia.org The phosphoryl group (P=O) in these compounds also imparts a high coordination ability with metals, leading to their use as metal extractants. frontiersin.org

The environmental fate and impact of organophosphonates are also areas of active research. nih.gov While the C-P bond is resistant to abiotic degradation, microbial pathways for its cleavage exist, playing a role in the environmental phosphorus cycle. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

[diethoxyphosphoryl(phenyl)methyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21O3P/c1-3-19-21(18,20-4-2)17(15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,17H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSCLSTYANOQQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(C1=CC=CC=C1)C2=CC=CC=C2)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of Diethyl Benzhydrylphosphonate

Established Synthetic Pathways and Their Mechanistic Underpinnings

Established routes for synthesizing phosphonates, including diethyl benzhydrylphosphonate, often rely on phosphorylation of alcohols, addition reactions to unsaturated systems, or classical esterification and phosphonylation reactions.

A highly effective and contemporary method for synthesizing diarylmethylphosphonates involves the Lewis acid-catalyzed nucleophilic substitution reaction between a diarylmethanol and a dialkyl H-phosphonate. nih.gov This approach directly constructs the C-P bond by activating the alcohol substrate. The mechanism is predicated on the Lewis acid activating the alcohol, facilitating its departure as a water molecule and generating a stabilized benzhydryl carbocation. This cation is then trapped by the nucleophilic phosphorus atom of the dialkyl phosphonate (B1237965) to form the target C-P bond. nih.gov

The efficiency of the Lewis acid-catalyzed synthesis of this compound is highly dependent on the specific catalyst, additives, and reaction conditions. Research has shown that a combination of a Lewis acid catalyst and a strong acid additive is crucial for high yields. nih.gov

In a systematic study, various conditions were screened for the reaction between diphenylmethanol (B121723) and diethyl phosphonate. The optimal conditions were identified as using aluminum trifluoromethanesulfonate (B1224126) (Al(OTf)₃) as the catalyst in conjunction with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) as an additive. The reaction proceeds efficiently in dichloroethane (DCE) at a temperature of 40 °C over 14 hours. nih.gov The use of Tf₂O as an additive was found to be significantly more effective than other acids like trifluoromethanesulfonic acid (TfOH), p-toluenesulfonic acid (TsOH), sulfuric acid (H₂SO₄), or acetic acid (AcOH). nih.gov This optimized protocol resulted in a 94% isolated yield of this compound. nih.gov

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Catalyst (mol%) | Additive (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Al(OTf)₃ (10) | Tf₂O (2) | DCE | 40 | 14 | 94 |

| 2 | Al(OTf)₃ (10) | TfOH (2) | DCE | 40 | 14 | 85 |

| 3 | Sc(OTf)₃ (10) | Tf₂O (2) | DCE | 40 | 14 | 89 |

| 4 | Bi(OTf)₃ (10) | Tf₂O (2) | DCE | 40 | 14 | 82 |

| 5 | Al(OTf)₃ (10) | Tf₂O (2) | CH₃CN | 40 | 14 | 75 |

| 6 | Al(OTf)₃ (10) | Tf₂O (2) | DCE | RT | 24 | 60 |

Data sourced from a study on Lewis-acid-catalyzed phosphorylation of alcohols. nih.gov The reaction was performed with diphenylmethanol (0.2 mmol), diethyl phosphite (B83602) (2.5 equiv.), catalyst, and additive in the specified solvent (2 mL).

The optimized Lewis acid-catalyzed phosphorylation method demonstrates a broad substrate scope, accommodating various substituted dibenzyl alcohols reacting with diethyl phosphite. The reaction is tolerant of both electron-donating and electron-withdrawing groups on the aromatic rings of the alcohol, consistently affording the corresponding phosphonate products in excellent yields. nih.gov For instance, substrates with methoxy, methyl, fluoro, chloro, and bromo substituents on the phenyl rings all produce the desired diethyl phosphonates in yields typically ranging from 85% to 96%. nih.gov Even a more sterically demanding substrate like di-naphthalen-2-yl methanol (B129727) can be converted to its corresponding phosphonate, albeit in a more moderate yield. nih.gov This demonstrates the robustness and versatility of this method for creating diverse C-P bonds in diarylmethyl systems. nih.gov

Table 2: Substrate Scope for the Synthesis of this compound Analogues

| Entry | Diphenylmethanol Substituent | Product | Yield (%) |

|---|---|---|---|

| 1 | None | This compound | 94 |

| 2 | 4,4'-dimethoxy | Diethyl bis(4-methoxyphenyl)methylphosphonate | 96 |

| 3 | 4,4'-dimethyl | Diethyl bis(4-methylphenyl)methylphosphonate | 95 |

| 4 | 4,4'-difluoro | Diethyl bis(4-fluorophenyl)methylphosphonate | 92 |

| 5 | 4,4'-dichloro | Diethyl bis(4-chlorophenyl)methylphosphonate | 91 |

| 6 | 4,4'-dibromo | Diethyl bis(4-bromophenyl)methylphosphonate | 85 |

Yields are for isolated products under the optimized reaction conditions. nih.gov

Hydrophosphorylation, the addition of an H-P(O) group across a carbon-carbon double or triple bond, is a fundamental method for forming C-P bonds. nii.ac.jp This reaction can be promoted by a variety of catalysts, including bases, radical initiators, transition metal complexes, and Brønsted/Lewis acids. nii.ac.jp Metal-mediated hydrophosphorylation of alkenes and alkynes, in particular, has been studied extensively, with catalysts based on palladium, nickel, or platinum allowing for controlled regio- and stereoselectivity. nii.ac.jp While this is a major strategy in organophosphorus chemistry, specific examples detailing the synthesis of this compound via the hydrophosphorylation of a precursor like 1,1-diphenylethylene (B42955) are not prominently featured in the surveyed literature. The development of metal-free hydrophosphorylation methods is an ongoing area of research aimed at creating more environmentally benign processes. nii.ac.jp

Beyond the phosphorylation of alcohols, other conventional methods are widely used for phosphonate synthesis. One of the most common is the Michaelis-Arbuzov reaction, a cornerstone of phosphonylation. This reaction involves the treatment of a trialkyl phosphite, such as triethyl phosphite, with an alkyl halide. nii.ac.jp In a related synthesis, this compound has been prepared in 83% yield from triethyl phosphite and (bromomethylene)dibenzene. nii.ac.jp

Another significant conventional method is the palladium-catalyzed cross-coupling of H-phosphonates with aryl or benzyl (B1604629) halides. researchgate.netorganic-chemistry.org This approach has been developed into an efficient route for producing benzylphosphonate diesters and offers a powerful alternative for C-P bond formation. organic-chemistry.org Furthermore, esterification of a pre-formed phosphonic acid represents another classical route. For example, diethyl benzylphosphonate can be synthesized in high yield by reacting benzylphosphonic acid with triethyl orthoacetate, which serves as both the esterifying agent and solvent. nih.gov

Novel and Emerging Synthetic Strategies for this compound

Modern synthetic chemistry continues to produce novel strategies for C-P bond formation that offer improvements in efficiency, scope, and environmental impact. The Lewis acid-catalyzed phosphorylation of alcohols, as detailed previously, is itself a recent and highly effective method. nih.gov

Other emerging strategies that hold potential for the synthesis of this compound and its analogues include:

Palladium-Catalyzed α-Arylation: This method involves the coupling of benzylic phosphonates with aryl bromides. While some protocols were initially limited to diisopropyl phosphonate derivatives, this strategy represents a powerful tool for elaborating phosphonate structures. nih.gov

Cross-Dehydrogenative Coupling (CDC): CDC reactions form C-P bonds by coupling a C-H bond with a P-H bond, often using an oxidant like air and avoiding the need for pre-functionalized starting materials. researchgate.net This approach is a green and atom-economical alternative to traditional methods.

Cobalt-Catalyzed Cross-Coupling: Recent research has demonstrated the use of cobalt catalysts for the cross-coupling of boronic acids with H-phosphonates like diethyl phosphite. mdpi.com This method expands the toolkit of metal-catalyzed C-P bond formation beyond the more common palladium and nickel systems. mdpi.com

These novel methods, characterized by catalytic cycles and often milder conditions, represent the forefront of research in organophosphorus synthesis and could be adapted for the targeted synthesis of this compound.

An in-depth analysis of the synthetic routes for this compound reveals a variety of methods, ranging from classical organophosphorus reactions to modern catalytic protocols. This article explores key synthetic methodologies, including reactions involving triethyl phosphite, palladium-catalyzed derivative synthesis, and emerging green chemistry approaches, providing a comprehensive overview of the preparation of this important chemical compound.

1 Reactions Utilizing Triethyl Phosphite and Trifluoroborate Reagents

The synthesis of this compound can be effectively achieved through the well-established Michaelis-Arbuzov reaction. This reaction typically involves the nucleophilic attack of a trivalent phosphorus ester, such as triethyl phosphite, on an alkyl halide, in this case, benzhydryl bromide. The reaction proceeds via a phosphonium (B103445) salt intermediate, which then rearranges to the final phosphonate product. A classic approach involves heating a mixture of triethyl phosphite and benzhydryl bromide, leading to the formation of this compound and ethyl bromide as a byproduct. For instance, heating tetra-O-acetyl-6-bromo-6-deoxy-β-D-glucopyranose with a five-fold excess of freshly distilled triethyl phosphite results in a near-quantitative yield of the corresponding diethyl phosphonate. lookchem.com Similarly, the reaction of thiobenzophenone (B74592) with triethyl phosphite at elevated temperatures also yields dialkyl benzhydrylphosphonate among other products. researchgate.net

Another synthetic strategy involves the reaction of diphenylmethanol with diethyl phosphite in the presence of a Lewis acid catalyst. A study demonstrated that using aluminum triflate (Al(OTf)₃) as a catalyst and trifluoromethanesulfonic anhydride (Tf₂O) as an additive in dichloroethane (DCE) at 40°C provides this compound in a high yield of 94%. rsc.orgnih.gov This method highlights the utility of Lewis acids in promoting the phosphorylation of alcohols to form C-P bonds.

While direct synthesis of this compound using trifluoroborate reagents is not extensively documented, the use of potassium trifluoroborate salts in cross-coupling reactions is well-established for forming carbon-carbon bonds. nih.govfrontierspecialtychemicals.comorganic-chemistry.orgorganic-chemistry.org These stable and easy-to-handle reagents participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. frontierspecialtychemicals.com This suggests a potential, albeit currently unexplored, avenue for synthesizing derivatives of this compound through innovative cross-coupling strategies.

Table 1: Michaelis-Arbuzov Reaction for this compound Synthesis

| Reactant 1 | Reactant 2 | Conditions | Yield | Reference |

|---|---|---|---|---|

| Triethyl phosphite | Benzhydryl bromide | Neat, reflux | Good | researchgate.net |

| Triethyl phosphite | Tetra-O-acetyl-6-bromo-6-deoxy-β-D-glucopyranose | Excess phosphite, 160-170°C, 8 hours | ~88% | lookchem.com |

| Diethyl phosphite | Diphenylmethanol | Al(OTf)₃, Tf₂O, DCE, 40°C, 14 hours | 94% | rsc.orgnih.gov |

2 Palladium-Catalyzed Protocols for Derivative Synthesis

Palladium catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including derivatives of this compound. One notable method is the palladium-catalyzed α-arylation of benzylic phosphonates. This deprotonative cross-coupling process allows for the introduction of various aromatic groups onto a benzyl phosphonate core. For example, the reaction between benzyl diisopropyl phosphonate derivatives and aryl bromides, catalyzed by a Pd(OAc)₂/CataCXium A system, affords diarylmethyl phosphonates in good to excellent yields (64–92%). acs.org This methodology provides a modular approach to a wide range of diarylmethyl phosphonate derivatives.

Another innovative palladium-catalyzed approach involves the benzylic substitution of tert-butyl diarylmethyl carbonates with H-phosphonates. This reaction delivers the corresponding benzylic phosphorylated products in good yields. acs.orgnih.gov Furthermore, this method has been extended to asymmetric synthesis through a dynamic kinetic asymmetric transformation (DYKAT), enabling the preparation of optically active α-chiral diarylmethylphosphonates with good yields and enantiomeric ratios. acs.orgnih.gov

The versatility of palladium catalysis is further demonstrated in the cross-coupling of alcohols with olefins. While not a direct synthesis of the parent compound, this method allows for the etherification of complex alcohols, including those found in natural products, with olefins like diethyl allylphosphonate, showcasing the broad applicability of palladium-catalyzed reactions in creating complex molecules containing a phosphonate moiety. nih.gov The development of these palladium-catalyzed protocols, including the Heck, Suzuki, and Negishi reactions, has significantly impacted organic synthesis, offering efficient routes to a vast array of compounds. nobelprize.orgmdpi.com

Table 2: Palladium-Catalyzed Synthesis of Diarylmethylphosphonate Derivatives

| Phosphonate Precursor | Coupling Partner | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| Benzyl diisopropyl phosphonate | Aryl bromide | Pd(OAc)₂ / CataCXium A | 64-92% | acs.org |

| H-phosphonate pinacol (B44631) ester | tert-Butyl diarylmethyl carbonate | Pd₂(dba)₃ / dppf | 77-94% | acs.org |

| Diethyl allylphosphonate | Sterically hindered secondary alcohol | SOX/Pd catalysis | Good | nih.gov |

Lewis Acid-Catalyzed Phosphorylation of Alcohols

3 Green Chemistry Approaches and Sustainable Synthesis Development

The principles of green chemistry are increasingly influencing the development of synthetic methodologies to minimize environmental impact. In the context of phosphonate synthesis, several sustainable approaches are being explored. These include the use of mechanochemistry, flow chemistry, and environmentally benign solvents and catalysts. researchgate.netrsc.orgrsc.org

Mechanochemical synthesis, which involves reactions in the solid state with minimal or no solvent, offers a green alternative to traditional solution-phase chemistry. mdpi.com This technique has been successfully applied to the synthesis of various metal phosphonates and has the potential to be adapted for the preparation of this compound, reducing solvent waste and energy consumption. mdpi.comacs.org

Flow chemistry, particularly when combined with microwave assistance, provides another avenue for green synthesis. researchgate.net Continuous flow reactors allow for rapid and efficient reactions with precise control over reaction parameters, leading to higher yields and purity while minimizing waste. This technology holds promise for the scalable and sustainable production of phosphonates.

The use of greener solvents and catalysts is also a key aspect of sustainable synthesis. Research has focused on replacing hazardous solvents with more environmentally friendly alternatives. Furthermore, the development of highly efficient and recyclable catalysts can significantly reduce the environmental footprint of chemical processes. While specific green protocols for this compound are not yet prevalent, the broader trends in green phosphonate chemistry suggest a clear direction for future research and development, aiming for more sustainable manufacturing processes. rsc.org

Reactivity and Reaction Mechanisms Involving Diethyl Benzhydrylphosphonate

Mechanistic Studies of Horner-Wadsworth-Emmons (HWE) Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, in which phosphonate (B1237965) carbanions react with aldehydes or ketones to form olefins. wikipedia.orgalfa-chemistry.com Diethyl benzhydrylphosphonate serves as a precursor to a stabilized phosphonate carbanion, which is instrumental in this transformation. The reaction is renowned for its high stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.orgnrochemistry.com

The initial and crucial step of the HWE reaction is the deprotonation of the phosphonate at the carbon adjacent to the phosphorus atom (the α-carbon) by a base to generate a phosphonate carbanion. wikipedia.orgyoutube.com This process is feasible due to the electron-withdrawing nature of the phosphonate group, which increases the acidity of the α-proton.

Following the nucleophilic addition of the phosphonate carbanion to the carbonyl compound, a betaine-like adduct is formed. This intermediate undergoes a reversible cyclization to form a four-membered ring containing both phosphorus and oxygen, known as an oxaphosphetane. nrochemistry.comresearchgate.net The formation of this oxaphosphetane intermediate is the rate-determining step. nrochemistry.com

The stability and subsequent decomposition of the oxaphosphetane dictate the stereochemical outcome of the reaction. wikipedia.orgresearchgate.net The oxaphosphetane eliminates a dialkylphosphate salt—in this case, diethyl phosphate (B84403)—to yield the final alkene product. wikipedia.org The stereochemistry of the alkene is determined by the thermodynamics of the intermediates leading to the transition state for elimination. The transition state that leads to the more stable (E)-alkene is generally lower in energy, which explains the common preference for E-selectivity. nrochemistry.com The electron-withdrawing character of substituents on the phosphonate can stabilize the pentacoordinate oxaphosphetane intermediate, influencing the reaction equilibria and stereoselectivity. researchgate.net

The E/Z stereoselectivity of the Horner-Wadsworth-Emmons reaction is not absolute and can be influenced by several factors, allowing for a degree of control over the isomeric ratio of the resulting alkene. researchgate.net

Key factors include:

Structure of Reactants : The steric bulk of both the aldehyde and the phosphonate can affect the stereochemical outcome. wikipedia.org

Reaction Conditions : Higher reaction temperatures tend to favor the formation of the thermodynamically more stable (E)-alkene by promoting the equilibration of intermediates. wikipedia.org

Base and Counterion : The choice of base and its corresponding metal counterion (e.g., Li⁺, Na⁺, K⁺) can significantly impact selectivity. wikipedia.orgconicet.gov.ar Generally, potassium bases favor Z-selectivity. conicet.gov.ar The use of potassium bis(trimethylsilyl)amide (KHMDS) in conjunction with a crown ether like 18-crown-6 (B118740) is a well-known method for achieving high Z-selectivity. nih.gov

Phosphonate Substituents : Modifying the electronic properties of the phosphonate ester groups is a powerful strategy. The use of phosphonates with electron-withdrawing groups, such as trifluoroethyl groups (the Still-Gennari modification), accelerates the elimination of the oxaphosphetane intermediate and dramatically shifts the selectivity towards the (Z)-alkene. nrochemistry.comnih.gov

| Factor | Influence on Stereoselectivity | Typical Outcome | Reference |

|---|---|---|---|

| Aldehyde Steric Bulk | Increased steric hindrance | Higher (E)-selectivity | wikipedia.org |

| Temperature | Higher temperatures (e.g., 23 °C vs -78 °C) | Higher (E)-selectivity | wikipedia.org |

| Metal Cation | Li⁺ > Na⁺ > K⁺ | Favors (E)-selectivity | wikipedia.org |

| Phosphonate Ester Groups | Electron-withdrawing groups (e.g., -CF₃CH₂) | Higher (Z)-selectivity | nrochemistry.comresearchgate.net |

| Base/Additive System | KHMDS / 18-crown-6 | Higher (Z)-selectivity | nih.gov |

Oxidative Dephosphorylation Coupling Reaction Mechanisms

Beyond olefination, phosphonates can undergo other transformations. One such pathway is the oxidative dephosphorylation coupling reaction. Mechanistic studies on related compounds suggest that this reaction may proceed through a peroxide intermediate. nii.ac.jp For α-substituted benzyl (B1604629) phosphonates, this pathway can lead to the formation of ketones in high yields. nii.ac.jp While specific studies on this compound are not detailed, the general mechanism points to a potential reaction pathway where the C-P bond is cleaved under oxidative conditions.

Nucleophilic Substitution Pathways for C-P Bond Formation

The synthesis of this compound itself is a critical reaction to consider, as it establishes the crucial C-P bond. A highly efficient method involves a Lewis acid-catalyzed nucleophilic substitution reaction. rsc.orgnih.gov In this approach, diphenylmethanol (B121723) reacts with a dialkyl phosphonate, such as diethyl phosphonate, in the presence of a catalyst system.

| Reactant 1 | Reactant 2 | Catalyst | Additive | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Diphenylmethanol | Diethyl phosphonate | Al(OTf)₃ | Tf₂O | Dichloroethane (DCE) | 40 °C | 94% | rsc.orgnih.gov |

This reaction provides a direct and high-yielding route to this compound, proceeding through the formation of a C-P bond via nucleophilic attack of the phosphonate on an activated alcohol intermediate. rsc.orgnih.gov This contrasts with the classical Michaelis-Arbuzov or Michaelis-Becker reactions, which often require harsher conditions and may have limitations regarding starting material availability. nih.gov

Other Noteworthy Reaction Pathways

The phosphorus center in phosphonates allows for other types of reactivity. For instance, the Pudovik reaction involves the addition of dialkyl phosphites to carbonyl compounds. researchgate.net Research on the reaction of diethyl α-oxobenzylphosphonate with diethyl phosphite (B83602) shows the formation of both the expected Pudovik adduct and a rearranged product, depending on the reaction conditions such as the nature and amount of the amine catalyst. researchgate.netresearchgate.net These findings highlight the complex reactivity of the phosphonate functional group and its potential to participate in reactions beyond the standard HWE pathway.

Applications of Diethyl Benzhydrylphosphonate in Advanced Organic Synthesis

Role as a Key Reagent in Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the creation of carbon-carbon double bonds (alkenes) with a high degree of control. numberanalytics.comwikipedia.org In this reaction, a phosphonate-stabilized carbanion reacts with an aldehyde or ketone to yield an alkene and a water-soluble phosphate (B84403) byproduct, which simplifies purification. wikipedia.orgalfa-chemistry.com Diethyl benzhydrylphosphonate is a specialized reagent for this transformation, where its bulky nature plays a critical role in influencing the reaction's outcome.

The general mechanism begins with the deprotonation of the phosphonate (B1237965) at the carbon adjacent to the phosphorus atom (the α-carbon) using a strong base, such as sodium hydride, to form a nucleophilic carbanion. numberanalytics.comnrochemistry.com This carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. nrochemistry.com The subsequent steps involve the formation of an intermediate oxaphosphetane, which then collapses to form the final alkene product and a dialkyl phosphate salt. wikipedia.orgnrochemistry.com

Synthesis of Substituted Alkenes and Olefin Products

This compound is employed in the HWE reaction to synthesize a variety of substituted alkenes. The reaction is particularly effective for reacting with aldehydes to produce disubstituted and trisubstituted olefins. The phosphonate carbanion derived from this compound is highly reactive, allowing it to react not only with aldehydes but also with less reactive ketones. alfa-chemistry.comorganicchemistrydata.org This reactivity makes it a valuable tool for carbon chain elongation and the formation of complex olefinic structures that are precursors to other functional groups. nrochemistry.com

The general transformation can be represented as follows:

Step 1: Deprotonation: this compound is treated with a base (e.g., NaH) in a suitable solvent like THF to generate the corresponding carbanion.

Step 2: Olefination: The carbanion is then reacted with an aldehyde (R-CHO) or ketone to produce the target alkene.

The diphenylmethyl group of the reagent becomes one of the substituents on the newly formed double bond, leading to products such as 1,1-diphenylalkenes.

Stereoselective Preparation of Geometrically Defined Olefins

A key advantage of the HWE reaction is its ability to control the geometry (E/Z or trans/cis configuration) of the resulting double bond. organic-chemistry.org The stereoselectivity is influenced by several factors, including the structure of the phosphonate reagent, the nature of the carbonyl compound, the base used, and the reaction conditions. numberanalytics.comwikipedia.org

The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgalfa-chemistry.com This preference is particularly pronounced when using phosphonates with bulky substituents. The steric bulk of the benzhydryl group on this compound significantly influences the transition state of the reaction, often leading to high (E)-selectivity. numberanalytics.com Studies on related systems have shown that bulky phosphonate groups, in conjunction with bulky groups on the substrate, can enhance the formation of the (E)-isomer. wikipedia.orgpsu.edu By carefully selecting the reaction conditions, such as using lower temperatures which often increase stereoselectivity, chemists can synthesize geometrically defined olefins with high precision. numberanalytics.com

| Factor | Influence on Stereoselectivity |

| Phosphonate Structure | Bulky groups (like benzhydryl) generally increase (E)-selectivity. wikipedia.org |

| Reaction Temperature | Lower temperatures often lead to higher stereoselectivity. numberanalytics.com |

| Base and Solvent | The choice of base and solvent can alter the reaction pathway and affect the E/Z ratio. numberanalytics.com |

For cases where the (Z)-alkene is desired, modifications such as the Still-Gennari protocol, which uses phosphonates with electron-withdrawing groups and specific base/solvent systems (e.g., KHMDS/18-crown-6), can be employed to reverse the selectivity. wikipedia.orgnrochemistry.com

Application in the Synthesis of Fluoro-Containing Organic Compounds

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Phosphonate-based reagents are crucial tools for the synthesis of fluoro-containing compounds, particularly vinyl fluorides (fluoroalkenes). chimia.chnih.gov The HWE reaction provides a powerful method for creating fluorinated double bonds with stereocontrol. tandfonline.com

While direct applications of this compound in this area are not extensively documented in readily available literature, the established reactivity of related α-fluoro phosphonates in HWE reactions highlights the potential of this class of reagents. chimia.ch For instance, reagents like α-fluoro-benzylphosphonates are used to react with aldehydes and ketones to produce fluorostyrenes and fluorostilbenes. chimia.ch The general strategy involves a fluorinated phosphonate carbanion attacking a carbonyl compound. The stereochemical outcome can be highly selective, often favoring the (E)-isomer, depending on the reaction conditions and the substituents on both the phosphonate and the carbonyl compound. nih.govtandfonline.com

Utility as an Intermediate in Complex Molecule Construction

Beyond its role as a reagent in a specific reaction, this compound also serves as a valuable intermediate or building block for constructing larger, more complex molecular frameworks. Its chemical properties allow for its incorporation into diverse molecular systems, from pharmaceuticals to advanced materials. cphi-online.com

Precursor in Pharmaceutical Synthesis

This compound is recognized as an intermediate in pharmaceutical and organic chemical synthesis. cphi-online.comguidechem.com Chemical suppliers list it for this purpose, indicating its role as a starting material or a key building block in the multistep synthesis of active pharmaceutical ingredients (APIs). The benzhydryl moiety is a structural feature present in various biologically active compounds. While specific drug synthesis pathways involving this compound are often proprietary, its utility lies in its ability to introduce the diphenylmethyl group into a target molecule, which can be crucial for biological efficacy. Related phosphonate compounds, such as diethyl benzylphosphonate derivatives, have been investigated for their potential as antimicrobial agents, suggesting the broader importance of phosphonate structures in drug discovery. mdpi.com

Building Block for Dendritic Systems

Dendrimers are highly branched, three-dimensional macromolecules with well-defined structures that have applications in fields like drug delivery and catalysis. nih.govresearchgate.net Phosphonates are used in the construction of dendritic systems, where they can function as terminal groups on the dendrimer's surface. wur.nl These terminal phosphonate groups are particularly useful for creating strong bonds with metal oxide surfaces, such as stainless steel or titanium, allowing the dendrimers to be grafted onto materials. wur.nl

Although specific examples detailing the use of this compound as a building block for dendrimers are not prominent, the synthesis of phosphorus-containing dendrimers is a well-established field. researchgate.netresearchgate.net In these structures, phosphorus atoms can be located at the core or at the branching points. researchgate.net The synthesis of dendrons (dendrimer wedges) ending in phosphonic acids has been explored, demonstrating the feasibility of incorporating phosphonate functionalities into these complex architectures. wur.nl The bulky benzhydryl group of this compound could be envisioned as a peripheral unit to control the steric environment at the surface of a dendrimer.

Participation in Cascade Reactions and Multicomponent Couplings

Cascade reactions and multicomponent couplings represent highly efficient strategies in organic synthesis, enabling the construction of complex molecular architectures from simple precursors in a single operation. These processes are characterized by their high atom economy and procedural simplicity. beilstein-journals.org The phosphonate functional group is a key participant in a variety of these transformations, particularly in the synthesis of nitrogen-containing heterocycles. beilstein-journals.orgresearchgate.net

While specific literature detailing the use of this compound in cascade and multicomponent reactions for heterocycle synthesis is not extensively available, the well-established reactivity of other diethyl phosphonates provides a strong basis for its potential applications. The core of these reactions often involves the nucleophilic character of the phosphite (B83602) or the ability of α-phosphonate carbanions to engage in various carbon-carbon and carbon-heteroatom bond-forming events.

A prime example of such reactivity is the multicomponent synthesis of α-aminophosphonates, which can serve as precursors for nitrogen-containing heterocycles. researchgate.net The Kabachnik-Fields reaction, a three-component condensation of an aldehyde, an amine, and a diethyl phosphite, is a cornerstone of this chemistry. researchgate.netnih.gov This reaction typically proceeds via the formation of an imine from the aldehyde and amine, followed by the nucleophilic addition of diethyl phosphite.

The potential involvement of this compound in such a sequence could, in principle, lead to the formation of α-amino-α-benzhydrylphosphonates. These intermediates could then undergo subsequent intramolecular cyclization reactions to afford various heterocyclic systems.

Furthermore, phosphonate-stabilized carbanions are instrumental in various olefination and Michael addition reactions, which are often key steps in cascade sequences. The benzhydryl group in this compound would be expected to exert significant steric influence on the stereochemical outcome of such reactions.

Synthesis of Polysubstituted Dihydropyridines and Other Nitrogen-Containing Heterocycles

The synthesis of dihydropyridines, a class of compounds with significant pharmacological importance, can be achieved through multicomponent reactions. frontiersin.org One of the most famous examples is the Hantzsch dihydropyridine (B1217469) synthesis. While the classical Hantzsch reaction utilizes a β-ketoester, modifications using β-ketophosphonates have been developed, leading to the formation of dihydropyridine phosphonates. mdpi.com

A plausible, though not explicitly documented, multicomponent reaction could involve the condensation of an aldehyde, an amine or ammonia, and two equivalents of a β-ketophosphonate derived from this compound. This would theoretically lead to the formation of a dihydropyridine ring bearing a benzhydrylphosphonate moiety.

Another area where phosphonates play a crucial role is in the synthesis of other nitrogen-containing heterocycles like isoindolinones and chromenes through multicomponent strategies. researchgate.netmdpi.com For instance, the one-pot, three-component reaction between salicylaldehydes, malononitrile, and a trialkyl phosphite is a well-established method for synthesizing (2-amino-3-cyano-4H-chromen-4-yl)phosphonates. beilstein-journals.org The substitution of a simple trialkyl phosphite with a reagent that could introduce the benzhydryl group would be a novel extension of this methodology.

The following table summarizes representative examples of multicomponent reactions involving phosphonates for the synthesis of heterocyclic compounds, illustrating the potential reaction space for this compound.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Yield (%) | Ref |

| Benzaldehyde | Aniline | Diethyl phosphite | FeCl₃ | α-Aminophosphonate | Good to Excellent | beilstein-journals.org |

| Salicylaldehyde | Malononitrile | Triethyl phosphite | InCl₃ | (2-Amino-3-cyano-4H-chromen-4-yl)phosphonate | Good | beilstein-journals.org |

| β-Ketophosphonate | Aldehyde | Urea | p-Toluenesulfonic acid | Dihydropyrimidinone phosphonate | Varies | researchgate.net |

| Isatin | β-Ketophosphonate | Primary amine | Microwave, solvent-free | Spirooxindole dihydropyridine bisphosphonate | Moderate to Good | researchgate.net |

| 2-Alkynylbenzaldehyde | Amine | Diethyl phosphite | Lewis Acid | Isoquinolone-1-phosphonate | - | nih.gov |

Table 1: Examples of Multicomponent Reactions Utilizing Phosphonates for Heterocycle Synthesis. This table is illustrative and shows the types of transformations where a reagent like this compound could potentially be employed.

Research on Biological and Medicinal Applications of Diethyl Benzhydrylphosphonate Derivatives

Investigation of Antimicrobial Activity and Structure-Activity Relationships

A significant area of research for diethyl benzhydrylphosphonate derivatives has been their potential as antimicrobial agents. Scientists have synthesized and tested numerous analogues to understand how their chemical structure relates to their effectiveness against various microbes, a field of study known as structure-activity relationships (SAR). nih.govmdpi.comddtjournal.comfrontiersin.org

Evaluation against Bacterial Strains (e.g., Escherichia coli)

The antibacterial properties of derivatives of this compound have been systematically evaluated against several bacterial strains, including the Gram-negative bacterium Escherichia coli. nih.govelsevierpure.commdpi.com The efficacy of these compounds is often quantified by their minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible bacterial growth.

For instance, studies on diethyl benzylphosphonate derivatives, which are structurally similar to this compound, have demonstrated their potential as antibacterial agents against pathogenic E. coli strains. nih.gov Preliminary research suggests that some of these compounds could be more effective than conventional antibiotics like ciprofloxacin (B1669076) and bleomycin. nih.gov

**Table 1: Illustrative Antibacterial Activity of this compound Analogues against *E. coli***

| Compound Analogue | Substituent on Phenyl Ring | MIC (µg/mL) |

|---|---|---|

| Derivative A | H | >500 |

| Derivative B | 4-CH₃ | 250 |

| Derivative C | 4-Cl | 125 |

| Derivative D | 4-NO₂ | 62.5 |

This table is for illustrative purposes and actual values may vary based on specific molecular structures and experimental conditions.

Impact of Substituent Effects on Bioactivity Profiles

The biological activity of this compound derivatives is heavily dependent on the types of chemical groups (substituents) attached to their aromatic rings. nih.govmdpi.comddtjournal.comfrontiersin.org SAR studies have shown that modifying these substituents can significantly enhance or diminish their antimicrobial strength. nih.govmdpi.comddtjournal.comfrontiersin.org

Research indicates that adding electron-withdrawing groups, such as a nitro (NO₂) or chloro (Cl) group, to the phenyl ring often boosts antibacterial activity. This is evidenced by lower MIC values, signifying greater potency. Conversely, electron-donating groups like a methyl (CH₃) group tend to result in less effective compounds. This suggests that the electronic characteristics of the substituents are critical for the compound's interaction with its bacterial target.

Mechanistic Insights into Antimicrobial Action (excluding dosage)

While the exact ways in which this compound derivatives kill bacteria are still being fully elucidated, their chemical structure provides some clues. As organophosphorus compounds, they are thought to interfere with essential bacterial enzymes. researchgate.net

One proposed mechanism is the inhibition of enzymes crucial for building the bacterial cell wall. rcsb.org The phosphonate (B1237965) group can mimic the transition state of enzymatic reactions involving phosphates, effectively blocking the enzyme's active site. nih.govresearchgate.net This disruption of a vital cellular process can lead to bacterial cell death. The bulky benzhydryl group may help the molecule to pass through the bacterial cell membrane. Another potential target for these compounds is bacterial proteases. Many natural phosphonate antibiotics are transported into bacterial cells by hijacking transporters for molecules like glycerol-3-phosphate and glucose-6-phosphate. wikipedia.org

Cytotoxicity Studies of Synthesized Analogues

Alongside assessing antimicrobial effects, it is crucial to determine the toxicity of these compounds to mammalian cells. dovepress.com These cytotoxicity studies help to establish a compound's therapeutic window—the range in which it is effective against microbes without harming the host.

Synthesized analogues of this compound are tested against various cell lines to gauge their cytotoxic effects. The results are often given as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Table 2: Illustrative Cytotoxicity of this compound Analogues

| Compound Analogue | Substituent on Phenyl Ring | IC50 (µM) on a Mammalian Cell Line |

|---|---|---|

| Derivative A | H | >200 |

| Derivative B | 4-CH₃ | 150 |

| Derivative C | 4-Cl | 75 |

| Derivative D | 4-NO₂ | 40 |

This table is for illustrative purposes and actual values may vary based on specific molecular structures and experimental conditions.

Often, a compound's cytotoxicity correlates with its antimicrobial activity, meaning more potent antibacterial agents may also be more toxic to mammalian cells. A key challenge in drug development is to separate the desired antimicrobial effects from these unwanted cytotoxic effects.

Exploration as Potential Enzyme Inhibitors and Bioisosteres

The unique structure of this compound and its derivatives makes them interesting candidates for development as enzyme inhibitors and bioisosteres. nih.govresearchgate.net A bioisostere is a chemical group that can replace another group in a molecule without significantly changing its biological activity. youtube.com The phosphonate group is a well-known bioisostere of the carboxylate group. nih.govresearchgate.netyoutube.com

This bioisosteric relationship is particularly useful for designing inhibitors of enzymes that process substrates containing carboxylates, such as proteases. nih.govresearchgate.net The tetrahedral shape of the phosphonate group resembles the transition state of peptide bond cleavage, making phosphonate-containing molecules potent protease inhibitors. nih.govresearchgate.net The benzhydryl group can enhance binding to the enzyme's active site through hydrophobic interactions.

These compounds have also been explored as potential inhibitors of enzymes like acetylcholinesterase (AChE), which is a target in Alzheimer's disease research. nih.gov The ability of the phosphonate to mimic the transition state of acetylcholine (B1216132) hydrolysis provides a rational basis for designing novel AChE inhibitors. nih.gov Furthermore, phosphonates are known to be effective inhibitors of metalloenzymes due to their ability to chelate metal ions like zinc in the enzyme's active site. mdpi.com

Theoretical and Computational Studies of Diethyl Benzhydrylphosphonate

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For diethyl benzhydrylphosphonate, DFT calculations would be instrumental in determining its ground-state geometry and electronic properties.

Detailed Research Findings: DFT calculations can predict key structural parameters. By optimizing the molecule's geometry, one can obtain precise data on bond lengths, bond angles, and dihedral angles. For instance, the calculations would define the P-C bond length connecting the phosphonate (B1237965) group to the benzhydryl moiety, the P=O bond length, and the orientation of the two phenyl rings and the two ethyl groups.

Furthermore, DFT is used to calculate electronic properties that govern the molecule's reactivity and spectroscopic behavior. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. The distribution of these frontier orbitals can indicate the likely sites for nucleophilic and electrophilic attack.

Table 6.1.1: Predicted Structural Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| P-C Bond Length (Å) | ~1.85 |

| P=O Bond Length (Å) | ~1.48 |

| P-O Bond Length (Å) | ~1.58 |

| C-P=O Bond Angle (°) | ~115 |

| O-P-O Bond Angle (°) | ~105 |

Table 6.1.2: Predicted Electronic Properties for this compound from DFT Calculations

| Property | Predicted Value |

|---|---|

| HOMO Energy (eV) | -6.5 to -7.5 |

| LUMO Energy (eV) | -0.5 to -1.5 |

| HOMO-LUMO Gap (eV) | ~6.0 |

| Dipole Moment (Debye) | 2.5 - 3.5 |

Molecular Dynamics Simulations for Conformational Analysis

The structural flexibility of this compound, particularly the rotation around the P-C and C-C single bonds, gives rise to multiple possible conformations. Molecular Dynamics (MD) simulations are a powerful computational method to explore the conformational landscape of such molecules.

Detailed Research Findings: MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. By simulating the molecule in a solvent box at a given temperature, one can observe the transitions between different conformational states. This allows for the identification of the most stable, low-energy conformers and the energy barriers between them. For this compound, MD simulations would reveal the preferred orientations of the two phenyl rings relative to each other and to the phosphonate group, as well as the various conformations of the diethyl ester chains. Understanding the dominant conformations is crucial as they can significantly influence the molecule's biological activity and its role in chemical reactions.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry can be used to model the detailed mechanisms of chemical reactions involving this compound. This involves mapping the potential energy surface of the reaction, locating the transition states, and calculating the activation energies.

Detailed Research Findings: For reactions such as the Horner-Wadsworth-Emmons olefination, where the carbanion of this compound would react with an aldehyde or ketone, computational modeling can elucidate the reaction mechanism. wikipedia.orgorganic-chemistry.org The process begins with modeling the deprotonation of the phosphonate to form the carbanion. wikipedia.org The subsequent nucleophilic addition to the carbonyl compound proceeds through a transition state, leading to an oxaphosphetane intermediate. wikipedia.org The final elimination step to form the alkene and the phosphate (B84403) byproduct also has its own transition state. wikipedia.org By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. This information is invaluable for understanding the reaction's kinetics, stereoselectivity, and for optimizing reaction conditions. Similar computational approaches could be applied to understand the mechanisms of the Michaelis-Arbuzov or Pudovik reactions used in its synthesis or subsequent transformations. nih.govwikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Studies for Bioactive Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity. Should a series of bioactive derivatives of this compound be synthesized, QSAR would be a valuable tool for understanding the structural requirements for their activity and for designing new, more potent analogues.

Detailed Research Findings: The QSAR methodology involves several steps. First, a set of this compound derivatives with known biological activities (e.g., enzyme inhibition, cytotoxicity) would be required. Next, a variety of molecular descriptors would be calculated for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment from DFT), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Finally, a mathematical model is developed using statistical methods to establish a correlation between the descriptors and the observed biological activity. This model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts towards more promising compounds. Organophosphonates, in general, are known for their biological activities, making QSAR a relevant approach for this class of molecules. nih.gov

Emerging Applications and Future Research Directions

Potential in Advanced Functional Materials (e.g., optoelectronics, flame retardants)

The exploration of organophosphorus compounds in advanced functional materials is a burgeoning field. While specific research on diethyl benzhydrylphosphonate in optoelectronics is not widely documented, the properties of related molecules suggest potential avenues for investigation. The derivatization of molecules with electronically active groups can impart useful photoluminescent and electroluminescent properties, making them suitable for applications such as organic light-emitting diodes (OLEDs) and solar cells elsevierpure.comrsc.org. The benzhydryl group, with its two phenyl rings, could be modified to enhance these properties.

In the realm of flame retardants, organophosphorus compounds are well-established as effective alternatives to halogenated flame retardants due to lower toxicity and environmental persistence nih.govorganic-chemistry.org. They typically function in the solid phase by promoting char formation, which creates a barrier between the flame and the material d-nb.infoaaqr.org. Non-chlorinated organophosphorus flame retardants are particularly noted for this mechanism aaqr.org. Although direct studies on this compound as a primary flame retardant are limited, its phosphorus content suggests it could contribute to the flame retardancy of polymer composites. The high production volumes of organophosphate flame retardants underscore the industrial importance of this class of compounds d-nb.info. Future research could involve incorporating this compound into various polymer matrices and evaluating their flammability and char-forming capabilities.

Table 1: Common Organophosphorus Flame Retardants and Their Properties

| Compound Name | Abbreviation | Key Properties |

| Tris(2-butoxyethyl)phosphate | TBOEP | High concentration in indoor environments. nih.gov |

| Tris(1-chloro-2-propyl)phosphate | TCIPP | High concentration in indoor environments, potential carcinogen. nih.govmdpi.com |

| Tris(2,3-dichloropropyl)phosphate | TDCIPP | High concentration in indoor environments, associated with adverse health effects. nih.govmdpi.com |

| Tris(phenyl)phosphate | TPHP | High prevalence of human exposure, potential endocrine disruptor. nih.gov |

This table presents data on commonly studied organophosphorus flame retardants to provide context for the potential application of this compound in this field.

Integration into Supramolecular Architectures and Nanotechnology

Supramolecular chemistry, which focuses on assemblies of molecules held together by non-covalent interactions, offers a platform for creating complex and functional systems mdpi.comnih.gov. Phosphonate (B1237965) groups are known to be excellent building blocks for creating such assemblies, including supramolecular polymers and dimers, due to their ability to form stable interactions rsc.orgnrel.gov. The bulky benzhydryl group of this compound could influence the packing and three-dimensional structure of such supramolecular assemblies, potentially leading to materials with novel properties. For instance, steric hindrance can be used to control the nuclearity of molecular phosphonates in assemblies researchgate.net.

In nanotechnology, the functionalization of nanoparticle surfaces is crucial for their stabilization and application. Phosphonate moieties have a strong affinity for metal oxide surfaces, making them excellent ligands for modifying nanoparticles researchgate.netslu.sersc.orgresearchgate.net. This surface modification can enhance the colloidal stability of nanoparticles in various media researchgate.netrsc.org. The benzhydryl group could provide a hydrophobic surface to the functionalized nanoparticles, influencing their interaction with different environments. Research has demonstrated the successful functionalization of magnetite (Fe₃O₄) nanoparticles with phosphonate-containing molecules, suggesting a similar approach could be employed with this compound or its derivatives for applications in areas like nano-optics and nanomagnetism slu.sersc.org.

Table 2: Applications of Functionalized Nanoparticles

| Application Area | Description |

| Nano-optics | Manipulation of light at the nanometer scale. |

| Nanomagnetism | Study of magnetic properties of materials at the nanoscale. |

| Drug Delivery | Targeted delivery of therapeutic agents to specific sites in the body. slu.se |

| Magnetic Resonance Imaging (MRI) | Enhancement of image contrast in medical diagnostics. slu.se |

This table outlines potential application areas for nanoparticles functionalized with phosphonate-containing ligands, a strategy that could be extended to this compound.

Development of Catalytic Roles and Ligand Design

The field of catalysis continuously seeks novel ligand scaffolds to improve the efficiency and selectivity of chemical reactions. While this compound itself is not a catalyst, its derivatives hold potential for ligand design rsc.orgnih.govresearchgate.net. The phosphonate group can be incorporated into more complex molecular structures to create ligands for homogeneous catalysis. For instance, phosphine-phosphoramidite ligands derived from chiral precursors have shown high efficiency in asymmetric hydroformylation reactions nih.gov.

Recent developments in radical chemistry have highlighted the use of benzhydryl groups in designing novel phosphonylation reagents. For example, benzhydryl o-phenylene phosphite (B83602) has been used in photoredox-catalyzed reactions to synthesize a variety of alkylphosphonates under mild conditions chinesechemsoc.org. Another innovative phosphorus radical trap, benzhydryl-catechol-phosphite (BecaP), has been developed for the efficient phosphonylation of alkyl radicals acs.orgsemanticscholar.org. These studies underscore the utility of the benzhydryl moiety in facilitating novel catalytic transformations, suggesting that derivatives of this compound could be explored for similar applications.

Process Intensification and Scalable Synthesis for Research and Development

The transition of a chemical compound from laboratory curiosity to a commercially viable product hinges on the development of efficient and scalable synthesis methods. Process intensification, which aims to create smaller, safer, and more energy-efficient processes, is a key strategy in modern chemical manufacturing acs.orgrsc.orgacs.org. For organophosphorus compounds, continuous flow processing, often coupled with microwave assistance, has emerged as a powerful tool for process intensification acs.orgmdpi.com. These methods can lead to significantly higher productivities and lower environmental impact compared to traditional batch processes acs.org.

The scalable synthesis of phosphonate esters is an active area of research. Methods such as the Michaelis-Arbuzov reaction, Hirao cross-coupling, and various esterification protocols are continuously being optimized tandfonline.comnih.govgoogle.comrsc.orgresearchgate.netfrontiersin.org. For instance, a continuous flow process for the Michaelis-Arbuzov rearrangement has been developed that operates without solvents or catalysts, achieving high throughput acs.org. The development of a scalable, one-pot synthesis for phosphonated graphene derivatives further highlights the trend towards more efficient production methods ugent.be. Applying these principles of process intensification and scalable synthesis to this compound and its derivatives will be crucial for enabling their broader use in the research and development of the potential applications discussed above.

Q & A

Q. What are the established synthetic routes for diethyl benzhydrylphosphonate, and what key reagents or catalysts are involved?

this compound is synthesized via nucleophilic substitution or palladium-catalyzed coupling reactions. For example, benzhydryl halides can react with diethyl phosphite under anhydrous conditions using triethylamine as a base . Palladium-catalyzed methods, such as those used for structurally similar phosphonates, involve aryl halides and diethyl phosphonate in the presence of Pd(PPh₃)₄ and a base like K₂CO₃ . Reaction optimization typically requires inert atmospheres (N₂/Ar) and dry solvents (e.g., THF or DMF) to prevent hydrolysis.

Q. How is this compound characterized, and what spectroscopic techniques are most reliable?

Characterization relies on ¹H/¹³C NMR and 31P NMR to confirm the phosphonate group (δ ~20-30 ppm in 31P NMR) . High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies P=O stretching (~1250 cm⁻¹) and P-O-C bonds (~1050 cm⁻¹). For crystalline samples, X-ray diffraction resolves steric effects from the benzhydryl group .

Q. What solvents are compatible with this compound, and how does solubility impact its reactivity?

The compound is soluble in polar aprotic solvents (e.g., dichloromethane, acetone) but insoluble in water . Solvent choice affects reaction rates: dichloromethane enhances nucleophilicity in SN2 reactions, while DMSO may stabilize intermediates in cross-coupling reactions. Pre-drying solvents over molecular sieves is critical to avoid side reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in this compound-mediated cross-couplings?

Yield optimization involves:

- Catalyst screening : Pd(OAc)₂ with bulky ligands (e.g., XPhos) enhances steric tolerance for benzhydryl groups .

- Temperature gradients : Slow heating (40–80°C) minimizes decomposition of sensitive intermediates.

- Additives : Silver salts (Ag₂O) scavenge halides, improving catalytic turnover . Reaction progress should be monitored via TLC (hexane:ethyl acetate) or GC-MS.

Q. What advanced analytical methods resolve structural ambiguities in phosphonate derivatives?

- 2D NMR (COSY, HSQC) : Assigns proton-proton and carbon-proton correlations in crowded spectra .

- X-ray crystallography : Resolves stereochemical conflicts, particularly for bulky benzhydryl groups .

- DFT calculations : Predicts vibrational frequencies and electronic properties to validate experimental IR/UV-Vis data .

Q. How should contradictory data on this compound’s stability under acidic conditions be addressed?

Contradictions arise from varying proton sources (e.g., HCl vs. H₂SO₄) and concentrations. A systematic study should:

- Monitor degradation kinetics via 31P NMR at pH 1–6.

- Identify byproducts (e.g., benzhydrol) using LC-MS .

- Compare hydrolytic stability with analogues (e.g., diethyl phenylphosphonate) to isolate steric/electronic effects .

Q. What mechanistic insights explain the catalytic role of this compound in C–P bond formation?

In Pd-catalyzed reactions, the phosphonate acts as a nucleophile via a transmetalation step , where Pd(0) oxidatively adds to an aryl halide, followed by ligand exchange with the phosphonate. The benzhydryl group’s bulkiness may slow this step but stabilizes transition states through hydrophobic interactions . Kinetic isotope effects (KIEs) and Hammett plots can quantify electronic contributions .

Q. How does this compound’s stability under UV light or elevated temperatures affect storage protocols?

Thermal gravimetric analysis (TGA) shows decomposition >180°C, requiring storage at <25°C in amber vials under inert gas . UV-Vis studies indicate photooxidation risks; thus, reactions should avoid prolonged light exposure. Degradation products include benzhydryl oxides, detectable via GC-MS .

Q. What methodologies assess the bioactivity of this compound derivatives in antimicrobial studies?

- MIC assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth .

- Cytotoxicity screening : Use MTT assays on mammalian cells (e.g., HEK293) to rule off-target effects.

- Molecular docking : Predict binding to bacterial enzymes (e.g., enolase) to guide structural modifications .

Q. What protocols ensure safe disposal of this compound to minimize environmental impact?

- Neutralization : React with aqueous NaOH (1:10 v/v) to hydrolyze the phosphonate group.

- Solid waste : Adsorb onto activated charcoal and dispose as hazardous organic waste .

- Spill management : Use inert absorbents (vermiculite) and avoid drainage to prevent aquatic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.